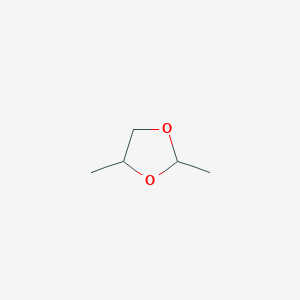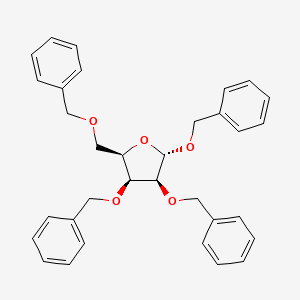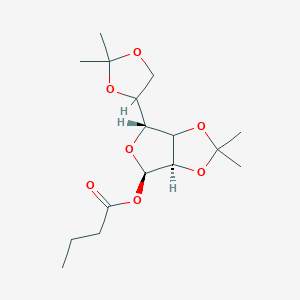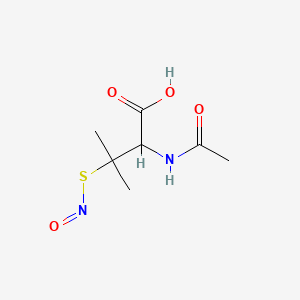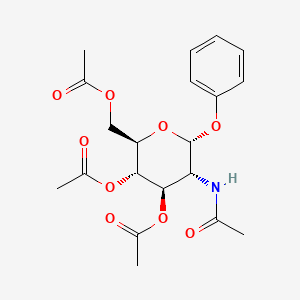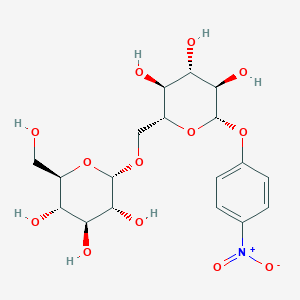
3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide involves the reaction of pyrene-based ligands with methanethiosulfonate. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-quality reagents and advanced purification techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying the structure and function of various molecules.
Biology: Employed in the modification of sulfhydryl groups in enzymes, aiding in the study of enzyme activity and function.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for detecting specific biomolecules.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide involves its interaction with sulfhydryl groups in enzymes. The compound selectively modifies these groups, leading to changes in enzyme activity and function. The molecular targets include various enzymes with active sulfhydryl groups, and the pathways involved are related to the modification of these groups, affecting the overall enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate: A closely related compound with similar fluorescent properties and applications.
Pyrene-Tethered Self-Assembled Supramolecular Systems: Compounds with pyrene cores that exhibit unique optical properties and are used in various applications.
Uniqueness
3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide stands out due to its high selectivity for sulfhydryl groups and its strong fluorescent properties. These characteristics make it particularly valuable in research applications where precise modification and detection of specific biomolecules are required .
Properties
IUPAC Name |
3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-26(23,25)24-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVHFLXHVKCPFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
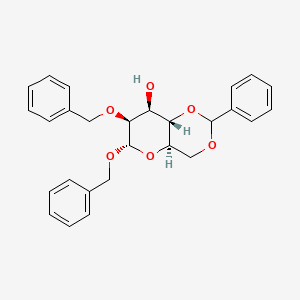
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)
